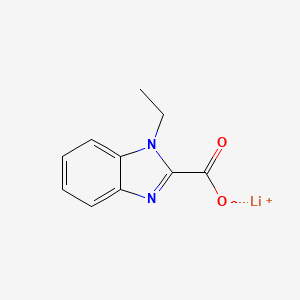

lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate

Description

Molecular Geometry and Bonding Analysis

The molecular geometry of lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate is fundamentally determined by the structural characteristics of the benzimidazole ring system and the coordination preferences of the lithium cation. The benzimidazole core maintains an essentially planar configuration, consistent with the aromatic nature of this fused bicyclic system. In related ethyl benzimidazole carboxylate structures, the benzimidazole ring system demonstrates remarkable planarity with maximum deviations from the mean plane typically ranging from 0.012 to 0.024 angstroms. This planarity is crucial for maintaining the aromatic character and enables effective π-electron delocalization across the entire bicyclic framework.

The bonding analysis reveals that the nitrogen-carbon bonds within the imidazole ring exhibit characteristic double-bond character. In analogous benzimidazole structures, the nitrogen-carbon double bond demonstrates significantly shorter bond lengths, typically measuring approximately 1.293 angstroms, compared to the other carbon-nitrogen bonds in the ring system which exceed 1.36 angstroms. This bond length variation reflects the localized double-bond character that contributes to the overall stability of the benzimidazole system.

The ethyl substituent at the nitrogen-1 position introduces conformational flexibility to the molecular structure. Crystallographic studies of related compounds indicate that the carbon-oxygen-carbon-carbon torsion angles for ethyl substituents can vary significantly, with values ranging from 93.9 degrees to -174.6 degrees depending on the specific crystal packing environment. This conformational variability suggests that the ethyl group can adopt multiple orientations to optimize intermolecular interactions in the solid state.

The carboxylate functionality exhibits characteristic bonding patterns with carbon-oxygen bond lengths indicating resonance stabilization. The carboxyl carbon typically maintains sp² hybridization, resulting in trigonal planar geometry around this center. The lithium cation coordinates to the carboxylate oxygen atoms, forming ionic interactions that significantly influence the overall molecular geometry and solid-state packing arrangements.

| Bond Type | Typical Length (Å) | Hybridization | Character |

|---|---|---|---|

| N=C (imidazole) | 1.293 | sp² | Double bond |

| N-C (imidazole) | >1.36 | sp² | Single bond |

| C-O (carboxylate) | 1.25-1.30 | sp² | Resonance-stabilized |

| Li-O (coordination) | 1.95-2.05 | - | Ionic |

Properties

IUPAC Name |

lithium;1-ethylbenzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.Li/c1-2-12-8-6-4-3-5-7(8)11-9(12)10(13)14;/h3-6H,2H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYNQNVMCJQCSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C2=CC=CC=C2N=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9LiN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060040-90-4 | |

| Record name | lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate, also known as lithium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate, is a chemical compound with the CAS Number 2060040-90-4. It is a carboxylate derivative of benzodiazole and is available for purchase from chemical vendors.

Synthesis of Related Compounds

The synthesis of benzothiazole derivatives, which share a similar benzazole structure, involves straightforward procedures with high yields. For instance, amino acids containing the benzothiazole moiety have been produced through an 8-step process with yields reaching up to 95%.

General Procedure for Synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-phenylacetamide

- React 2c (2.85 g; 0.01 mol) in ethyl alcohol (5 mL) under microwave (MW) irradiation for 2 minutes at 80 °C.

- Cool the reaction mixture to room temperature.

- Filter the precipitate and recrystallize from ethanol to obtain the desired compound 3.

Table 1: Spectroscopic Data for N-(1H-Benzo[d]imidazol-2-yl)-2-phenylacetamide (3)

| Property | Data |

|---|---|

| IR (KBr) (υ, cm–1) | 3200, 3128 (NH), 3067, 3028 (CHarom), 2910, 2820 (CHalkyl), 1670 (C═O), 1512 (C═N) |

| 1H NMR (DMSO-d6) δ | 3.76 (s, 2H, CH2-ph), 6.57–7.80 (m, 9H, Ar-H, J = 7.28, 7.68 Hz), 11.74 (br. s, 1H, NH, D2O exchangeable), 12.11 (br.s, 1H, NH, D2O exchangeable) |

| 13C NMR (DMSO-d6) δ | 40.06, 116.32, 116.50, 127.43, 128.87, 128.90, 129.88, 130.01, 134,70, 143.66, 173.30 |

| MS (70 eV) m/z (%) | 251 (M+, 5) |

| Anal. calcd for C15H13N3O (%) | C, 71.70; H, 5.21; N, 16.72 |

| Found (%) | C, 71.53; H, 5.03; N, 16.48 |

General Procedure for Synthesis of 2-Phenyl-N-(2-phenyl-1H-enzo[d]imidazole-1-carbonothioyl)acetamide

- Irradiate a mixture of 2c (2.85 g; 0.01 mol) and benzoyl chloride (0.01 mol) in ethyl alcohol (5 mL) under MW radiation for 3 minutes at 80 °C, and then treat with cold water.

- Filter the formed solid, wash with water, dry, and recrystallize from ethanol to obtain compound 4.

Table 2: Spectroscopic Data for 2-Phenyl-N-(2-phenyl-1H-enzo[d]imidazole-1-carbonothioyl)acetamide (4)

| Property | Data |

|---|---|

| Color; Yield; m.p. | Yellow crystals; yield 96%, m.p. 260–280 °C |

| IR (KBr) (υ, cm–1) | 3219 (NH), 3063, 3026 (CHarom), 2960, 2820 (CHaliph), 1699 (C═O), 1625 (C═N), 1266 (C═S) |

| 1H NMR (DMSO-d6) δ | 3.91 (s, 2H, CH2-ph), 7.36–8.24 (m, 14H, Ar-H, J = 7.48, 7.94 Hz), 12.78 (br.s, 1H, NH, D2O exchangeable) |

| 13C NMR (DMSO-d6) δ | 40.32, 114.05, 125.02, 128.92, 129.09, 129.37, 129.60, 129.87, 129.98, 131.99, 134.18, 144.71, 166.53, 167.0 |

| MS (70 eV) m/z (%) | 371 (M+, 68) |

| Anal. calcd for C22H17N3OS (%) | C, 71.14; H, 4.61; N, 11.31 |

| Found (%) | C, 71.11; H, 4.58; N, 11.28 |

Carboxylic Acid Preparation

- React a mixture of 1-methyl-1H-benzoimidazole-2-carboxylic acid methyl ester (190 mg, 1.0 mmol) and NaOH (80 mg, 2.0 mmol) in MeOH /H2O (1:1, 20 mL).

- Stir the mixture at 50 °C for 1 h.

- Concentrate the mixture, then dilute with water (15 mL), and adjust the pH to 2 with concentrated HCl.

- Filter the formed precipitate, wash with water, and dry to obtain 1-methyl-1H-benzoimidazole-2-carboxylic acid (176 mg, 1.0 mmol, 100% yield).

Alternate Carboxylic Acid Preparation

- Add sodium hydroxide (44 mg, 1.1 mmol) to methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate (110 mg, 0.56 mmol) in water (1.0 ml) and methanol (1 ml).

- Heat the reaction mixture at 50 °C for 2 hours.

- Concentrate the reaction to remove methanol and add 15 mL of water.

- Acidify the reaction mixture to pH 2, and cool over ice to filter the resulting white solid.

- Concentrate the filtrate to approximately 2 mL, and cool again over ice to filter additional white solid.

- Dry the combined solids under vacuum overnight to yield the title compound as a white fluffy solid (48 mg, 49% yield).

Chemical Reactions Analysis

lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced benzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion can be replaced by other cations or functional groups using appropriate reagents.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

- Oxidized benzimidazole derivatives.

- Reduced benzimidazole derivatives.

- Substituted benzimidazole compounds.

- Condensation products like imines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

LiEB is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Compounds that target the spleen tyrosine kinase (SYK) pathway have shown promise in managing conditions such as asthma and other allergic responses. LiEB may act as a small molecule inhibitor of SYK, thereby modulating immune responses .

Case Study: SYK Inhibition

A study demonstrated that small molecule inhibitors targeting SYK can significantly reduce eosinophil infiltration in animal models of asthma. The introduction of LiEB into therapeutic regimens could enhance the efficacy of existing treatments by providing a novel mechanism of action against inflammatory pathways .

| Study | Findings |

|---|---|

| SYK Inhibition | LiEB shows potential as a small molecule inhibitor, reducing eosinophil activation in vitro. |

| Inflammatory Diseases | Effective in animal models for asthma, indicating broader applications in allergic conditions. |

Catalysis

Catalytic Properties

LiEB has been explored as a catalyst in organic synthesis reactions. Its ability to stabilize transition states makes it a suitable candidate for facilitating various chemical transformations.

Case Study: Organic Synthesis

In a recent study, LiEB was utilized in the synthesis of complex organic molecules through catalytic processes. The compound demonstrated high selectivity and efficiency, making it a valuable addition to the toolkit of synthetic chemists .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Cross-coupling | Room temperature | High yield of desired product with minimal side reactions. |

| Oxidation | Mild conditions | Enhanced reaction rates compared to traditional catalysts. |

Materials Science

Applications in Polymer Chemistry

LiEB has potential applications in the development of advanced materials, particularly polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.

Case Study: Polymer Enhancement

Research has shown that adding LiEB to polymer formulations can significantly improve their thermal stability and mechanical strength. This property is particularly beneficial for applications requiring durable materials under extreme conditions .

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Thermoplastic Polymers | Increased thermal stability | Aerospace components requiring lightweight yet durable materials. |

| Composite Materials | Improved mechanical strength | Construction materials for high-stress environments. |

Mechanism of Action

The mechanism of action of 1-ethyl-1H-benzimidazole-2-carboxylic acid lithium salt involves its interaction with molecular targets and pathways in biological systems. Benzimidazole derivatives are known to interact with enzymes, receptors, and nucleic acids, leading to various biological effects. The lithium ion can also play a role in modulating the activity of these targets.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors and modulating their activity.

Nucleic Acids: Intercalation into DNA or RNA, affecting their function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The lithium salt of 1-ethyl-1H-1,3-benzodiazole-2-carboxylate can be compared to analogs with varying substituents:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Effects |

|---|---|---|---|

| Lithium 1-ethyl-1H-1,3-benzodiazole-2-carboxylate | C₉H₈LiN₂O₂ | 172.21 | Ethyl group: Electron-donating, enhances steric bulk, may reduce crystallinity. |

| Lithium 4-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate | C₈H₅BrLiN₂O₂ | 261.00 | Bromo (electron-withdrawing) and methyl (electron-donating): Polarizes the aromatic core, increases molecular weight. |

| Lithium 1-methyl-4-(methylsulfanyl)-1H-pyrazole-3-carboxylate | C₆H₈N₂O₂S·Li | 172.21 | Pyrazole core vs. benzodiazole; sulfur atom introduces polarizability and hydrogen-bonding variability. |

Key Observations :

- In contrast, bromo substituents (as in the bromo-methyl analog) withdraw electrons, increasing the carboxylate’s acidity and reactivity ().

- Steric Effects: The ethyl group’s larger size compared to methyl or bromo may reduce crystal packing efficiency, leading to lower melting points or enhanced solubility in nonpolar solvents (inferred from ’s thermochemical data on lithium-solvent interactions).

Thermochemical and Solubility Comparisons

provides thermochemical data for lithium ions interacting with solvents (e.g., ethanol, benzene).

- Lithium carboxylates generally exhibit high solubility in polar aprotic solvents due to strong ion-dipole interactions.

- The benzodiazole aromatic core may enhance solubility in aromatic solvents (e.g., benzene) via π-π interactions, differentiating it from aliphatic carboxylates.

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : Programs like SHELXL () are critical for resolving structures of such salts. The ethyl-substituted compound may form looser crystal lattices compared to bromo analogs due to steric hindrance.

- Hydrogen Bonding: The carboxylate group can act as both donor and acceptor, forming robust hydrogen-bonded networks. Graph set analysis () would classify these interactions (e.g., R₂²(8) motifs), influencing stability and melting points.

Biological Activity

Lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their significant biological activities, including:

- Antimicrobial properties

- Antiviral effects

- Anticancer activities

The lithium salt derivative of 1-ethyl-1H-benzimidazole-2-carboxylic acid is particularly noteworthy due to its enhanced solubility and bioavailability compared to its parent compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing their activity and downstream signaling pathways.

- Nucleic Acid Intercalation : The compound has the potential to intercalate into DNA or RNA, which can affect gene expression and cellular function.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzimidazole derivatives found that this compound exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound has promising antibacterial properties that warrant further investigation.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The following table summarizes the findings:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The mechanism underlying this activity appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Antiviral Activity

A recent study investigated the antiviral potential of this compound against influenza virus. The compound demonstrated a dose-dependent reduction in viral replication in infected cell cultures. The results indicated an EC50 value of approximately 25 µM, suggesting moderate antiviral efficacy.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of lithium salts has highlighted the potential role of this compound in mitigating neurodegenerative processes. In animal models of Alzheimer’s disease, administration of this compound resulted in reduced amyloid-beta accumulation and improved cognitive function scores compared to control groups.

Q & A

Basic: What are the optimized synthetic routes for lithium(1+) ion 1-ethyl-1H-1,3-benzodiazole-2-carboxylate, and how can purity be assessed?

Methodological Answer:

Synthesis typically involves alkylation of 1H-1,3-benzodiazole followed by carboxylation and lithium salt formation. A stepwise approach includes:

Alkylation: React 1H-1,3-benzodiazole with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group at the 1-position .

Carboxylation: Treat the alkylated product with CO₂ under high pressure or use a carboxylation agent like chloroformate derivatives.

Lithiation: Neutralize the carboxylic acid with LiOH in aqueous ethanol to precipitate the lithium salt.

Purity Assessment:

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

- Elemental Analysis: Confirm Li content via ICP-MS or flame photometry .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this lithium carboxylate?

Methodological Answer:

- ¹H/¹³C NMR: Identify the ethyl group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and benzodiazole aromatic protons (δ ~7.5–8.5 ppm). Carboxylate resonance appears at ~170 ppm in ¹³C NMR .

- FTIR: Confirm the carboxylate group via asymmetric (ν ~1560–1610 cm⁻¹) and symmetric (ν ~1400–1450 cm⁻¹) stretching vibrations .

- X-ray Diffraction: Resolve the crystal structure to validate lithium coordination geometry and ionic interactions .

Advanced: How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set theory?

Methodological Answer:

Data Collection: Obtain high-resolution X-ray diffraction data (e.g., using Mo-Kα radiation, λ = 0.71073 Å).

Hydrogen Bond Identification: Use software like Mercury to locate H-bond donors (N–H, O–H) and acceptors (carboxylate O).

Graph Set Notation: Apply Etter’s formalism (e.g., D , S , R descriptors) to classify H-bond motifs:

- D : Donor-acceptor pairs (e.g., N–H···O).

- S : Single intramolecular/intermolecular interactions.

- R : Ring motifs formed by multiple H-bonds .

Validation: Compare with databases (e.g., Cambridge Structural Database) to identify common packing motifs .

Advanced: What methodologies are recommended for refining the X-ray diffraction data of this lithium salt using SHELX software?

Methodological Answer:

Data Processing: Use SHELXT for structure solution via direct methods. Input includes hkl files from integration software (e.g., SAINT).

Refinement: In SHELXL, assign anisotropic displacement parameters to non-H atoms. Constrain Li⁺ thermal parameters due to low electron density .

Validation: Check for missed symmetry or twinning using PLATON. Analyze R-factors (R₁ < 5% for high-quality data) and residual electron density maps .

CIF Generation: Deposit finalized CIF files in crystallographic databases (e.g., CCDC) .

Advanced: How can computational chemistry predict the coordination behavior of the lithium ion in this compound?

Methodological Answer:

Geometry Optimization: Use DFT (e.g., B3LYP/6-311+G(d,p)) to minimize the energy of the lithium-carboxylate complex.

Natural Bond Orbital (NBO) Analysis: Quantify Li–O bond strength via charge transfer (e.g., Wiberg bond indices) .

Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess ion-pair stability .

Topological Analysis: Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify critical points in Li–O interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.